2-[(2-iodophenyl)methyl]guanidine
Description
2-[(2-Iodophenyl)methyl]guanidine is a guanidine derivative featuring a 2-iodobenzyl group attached to the guanidine core. Guanidine derivatives are widely studied for their diverse biological activities, including roles as enzyme inhibitors, receptor antagonists, and antitumor agents.
Properties
CAS No. |
46053-98-9 |
|---|---|
Molecular Formula |
C8H10IN3 |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-[(2-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI Key |
ZZBINWIXTJFNDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN=C(N)N)I |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)I |
Other CAS No. |
46053-98-9 |
Synonyms |
2-iodobenzylguanidine ortho-iodobenzylguanidine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, (o-iodobenzyl)- typically involves the reaction of o-iodobenzylamine with a guanidine precursor. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide. The reaction conditions usually require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of guanidine derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Guanidine, (o-iodobenzyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the o-iodobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The guanidine moiety can participate in redox reactions, altering its oxidation state.
Addition Reactions: The guanidine group can act as a nucleophile in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylguanidines, while oxidation and reduction reactions can modify the guanidine moiety .
Scientific Research Applications
Guanidine, (o-iodobenzyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential use in treating certain diseases due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials and as a component in certain industrial processes .
Mechanism of Action
The mechanism of action of guanidine, (o-iodobenzyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The o-iodobenzyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural and Functional Group Variations
Substituent Effects on the Aromatic Ring
2-[(3-Methylphenyl)methyl]guanidine (CAS 91267-29-7):
- Features a methyl group at the 3-position of the benzyl ring.
- The methyl group enhances lipophilicity compared to hydrogen but lacks the electronic effects of halogens. This may reduce binding specificity in biological systems compared to iodinated analogs .
- Molecular Formula: C₉H₁₃N₃; Molar Mass: 163.22 g/mol.
- 2-[(2-Nitrophenyl)methylideneamino]guanidine (CAS 102632-31-5): Contains a nitro group at the 2-position, which is strongly electron-withdrawing. However, nitro groups can confer toxicity risks . Molecular Formula: C₈H₈N₆O₂; Molar Mass: 236.20 g/mol.
- 1-[(2-Bromo-5-chloro-4-fluorophenyl)methylideneamino]guanidine: A trihalogenated derivative with bromine, chlorine, and fluorine. The combination of halogens may enhance halogen bonding interactions in enzyme inhibition, as seen in kinase inhibitors like SLP7111228 (Ki = 48 nM for SphK1) .
Modifications to the Guanidine Core
- CHS 828 (N-(6-(4-Chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridylguanidine): A cyanoguanidine with a pyridyl group and chlorophenoxy chain. It inhibits nicotinamide phosphoribosyltransferase (NAMPT) and shows potent antitumor activity. The cyanoguanidine group enhances metabolic stability compared to unmodified guanidines . Molecular Formula: C₂₀H₂₃ClN₆O; Molar Mass: 398.89 g/mol.
- Cimetidine (N-Cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine): A histamine H₂ receptor antagonist. The imidazole and thioether groups contribute to its selectivity, demonstrating how heterocyclic appendages modulate target specificity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility |
|---|---|---|---|---|
| 2-[(2-Iodophenyl)methyl]guanidine | ~317.1 | Iodine (electron-deficient) | 2.8–3.5 | Low (hydrophobic) |
| 2-[(3-Methylphenyl)methyl]guanidine | 163.22 | Methyl (lipophilic) | 1.5–2.0 | Moderate in DMSO |
| CHS 828 | 398.89 | Cyanoguanidine, pyridyl | 3.1–3.8 | Poor aqueous solubility |
| Cimetidine | 252.34 | Imidazole, thioether | 0.4–1.0 | High (polar groups) |
*LogP values estimated using fragment-based methods.
- However, its hydrophobicity may limit aqueous solubility, necessitating prodrug strategies .
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